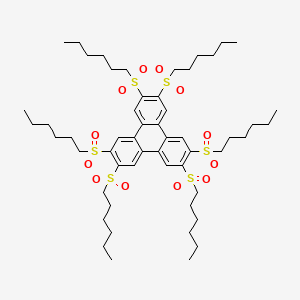
2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene is a complex organic compound characterized by its unique structure, which includes a triphenylene core substituted with six hexane-1-sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene typically involves the sulfonation of triphenylene derivatives. One common method involves the reaction of triphenylene with hexane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the selective substitution of the sulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the parent triphenylene.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Triphenylene.
Substitution: Various substituted triphenylene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene involves its interaction with various molecular targets. The sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The triphenylene core provides a rigid and planar structure, which can facilitate stacking interactions and enhance the stability of the compound in various environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,6,7,10,11-Hexaaminotriphenylene: Similar core structure but with amino groups instead of sulfonyl groups.
2,3,6,7,10,11-Hexahydroxytriphenylene: Contains hydroxyl groups instead of sulfonyl groups.
2,3,6,7,10,11-Hexa(4’-aminophenyl)triphenylene: Substituted with aminophenyl groups.
Uniqueness
2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene is unique due to the presence of sulfonyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in polar solvents and its ability to participate in specific interactions, making it valuable for various applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
192518-71-1 |
|---|---|
Molekularformel |
C54H84O12S6 |
Molekulargewicht |
1117.6 g/mol |
IUPAC-Name |
2,3,6,7,10,11-hexakis(hexylsulfonyl)triphenylene |
InChI |
InChI=1S/C54H84O12S6/c1-7-13-19-25-31-67(55,56)49-37-43-44(38-50(49)68(57,58)32-26-20-14-8-2)46-40-52(70(61,62)34-28-22-16-10-4)54(72(65,66)36-30-24-18-12-6)42-48(46)47-41-53(71(63,64)35-29-23-17-11-5)51(39-45(43)47)69(59,60)33-27-21-15-9-3/h37-42H,7-36H2,1-6H3 |
InChI-Schlüssel |
UTDVAVYIKQALEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCS(=O)(=O)C1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)S(=O)(=O)CCCCCC)S(=O)(=O)CCCCCC)S(=O)(=O)CCCCCC)S(=O)(=O)CCCCCC)S(=O)(=O)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


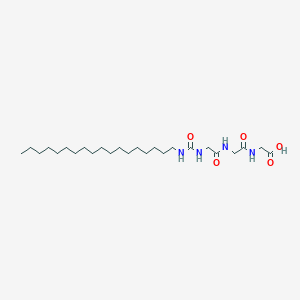
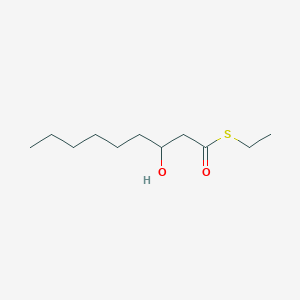
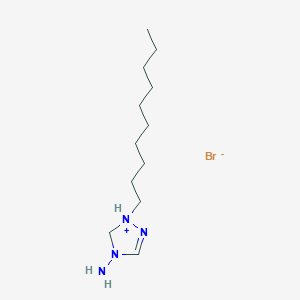
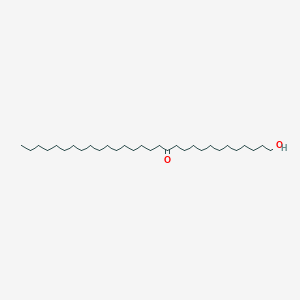
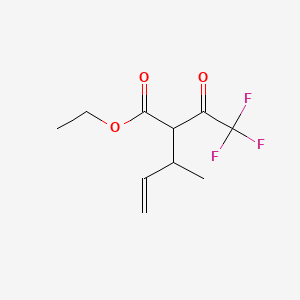




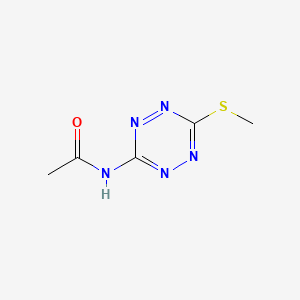
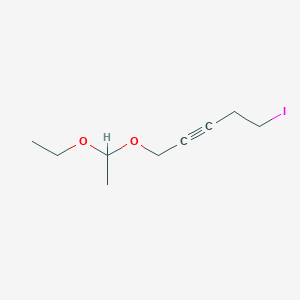


![Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine](/img/structure/B12573128.png)
